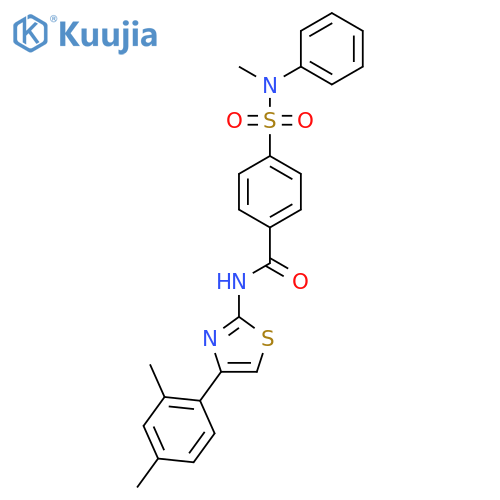Cas no 406467-50-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide)

406467-50-3 structure
商品名:N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide
- EU-0070510
- SR-01000424323-1
- Z28055307
- AB00667191-01
- N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Oprea1_258308
- F0301-0269
- AKOS001017828
- SR-01000424323
- 406467-50-3
- N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
-
- インチ: 1S/C25H23N3O3S2/c1-17-9-14-22(18(2)15-17)23-16-32-25(26-23)27-24(29)19-10-12-21(13-11-19)33(30,31)28(3)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29)
- InChIKey: DQQXTTVNDDHKHF-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(C)=CC=2C)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 477.11808395g/mol
- どういたいしつりょう: 477.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 757
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 116Ų
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0301-0269-5μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 5μmol |
$63.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-15mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 15mg |
$89.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-30mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 30mg |
$119.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-4mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 4mg |
$66.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-5mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 5mg |
$69.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-25mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 25mg |
$109.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-2μmol |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 2μmol |
$57.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-3mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 3mg |
$63.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-1mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 1mg |
$54.0 | 2023-08-08 | |
| Life Chemicals | F0301-0269-10mg |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
406467-50-3 | 90%+ | 10mg |
$79.0 | 2023-08-08 |
N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
406467-50-3 (N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-4-methyl(phenyl)sulfamoylbenzamide) 関連製品
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
